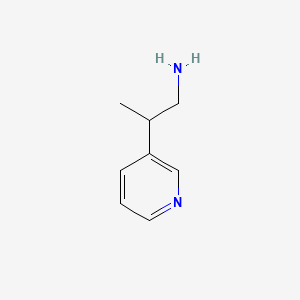

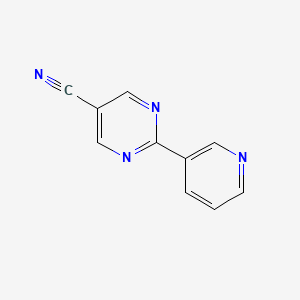

2-(Pyridin-3-YL)pyrimidine-5-carbonitrile

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

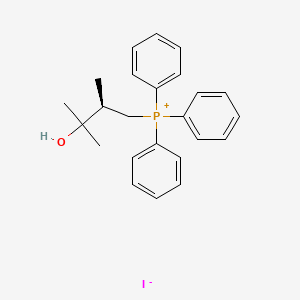

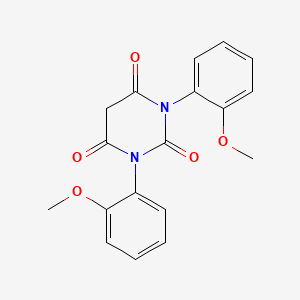

“2-(Pyridin-3-YL)pyrimidine-5-carbonitrile” is a compound that has been designed as ATP mimicking tyrosine kinase inhibitors of the epidermal growth factor receptor (EGFR) . These compounds have been synthesized and evaluated for their in vitro cytotoxic activities against a panel of four human tumor cell lines .

Synthesis Analysis

A new series of pyrimidine-5-carbonitrile derivatives has been synthesized . These compounds were evaluated for their in vitro cytotoxic activities against a panel of four human tumor cell lines . The most cytotoxic compounds that showed promising IC 50 values against the four cancer cell lines were subjected to further investigation for their kinase inhibitory activities against EGFR WT and EGFR T790M .Molecular Structure Analysis

The molecular structure of “this compound” is designed to mimic ATP, acting as tyrosine kinase inhibitors of the epidermal growth factor receptor (EGFR) .Chemical Reactions Analysis

The synthesized compounds were evaluated for their in vitro cytotoxic activities against a panel of four human tumor cell lines . The most cytotoxic compounds were further investigated for their kinase inhibitory activities against EGFR WT and EGFR T790M .Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” are not explicitly mentioned in the retrieved papers .Aplicaciones Científicas De Investigación

Synthesis of Novel Pyrimidines and Their Antibacterial Activity : 2-furan-2-yl-4-mercapto-6-methylpyrimidine-5-carbonitrile, a related compound, was used to synthesize new pyrimidines with significant antibacterial activity against various bacteria (Hamid & Shehta, 2018).

Regioselective Bis- and Polyalkylation : 2-mercaptonicotinonitriles and 2-mercapto-4-oxo-6-phenyl-1,4-dihydropyrimidine-5-carbonitrile were investigated as building blocks for novel bis- and poly(pyridines), and poly(pyrimidines) through alkylation (Abd El-Fatah et al., 2017).

Antimicrobial Activity and Molecular Docking Study : Derivatives of pyrimidine carbonitrile were synthesized, and their antimicrobial activity was evaluated. The study included molecular docking to understand the interaction between the compounds and bacterial proteins (Bhat & Begum, 2021).

Application in OLEDs : A study on heteroleptic Ir(III) metal complexes using pyrimidine chelates, for applications in organic light-emitting diodes (OLEDs), was conducted. These complexes showed potential in sky-blue- and white-emitting OLEDs (Chang et al., 2013).

Novel Multicomponent Synthesis : Efficient synthesis of pyridine-pyrimidines and their bis-derivatives was reported, using triazine diphosphonium hydrogen sulfate ionic liquid as a catalyst. This method showed excellent activity and reusability of the catalyst (Rahmani et al., 2018).

Synthesis of Pyrazolo[3,4-d]pyrimidine Derivatives and Their Anti-bacterial Activity : The study reported the synthesis of pyrazolo[3,4-d]pyrimidine derivatives and their evaluation for antibacterial activity (Rostamizadeh et al., 2013).

Inhibitors of SARS CoV-2 RdRp : Compounds structurally related to 2-(Pyridin-3-YL)pyrimidine-5-carbonitrile were synthesized and studied for their potential as inhibitors of SARS CoV-2 RdRp, with a focus on molecular docking analysis (Venkateshan et al., 2020).

Mecanismo De Acción

Target of Action

The primary targets of 2-(Pyridin-3-YL)pyrimidine-5-carbonitrile are the Epidermal Growth Factor Receptor (EGFR) and Cyclooxygenase-2 (COX-2) . EGFR is a tyrosine kinase that plays a crucial role in regulating cell growth and differentiation . COX-2 is an enzyme involved in inflammation and pain, and its inhibition is considered a strategy in cancer treatment .

Mode of Action

This compound acts as an ATP-mimicking tyrosine kinase inhibitor, specifically inhibiting the activity of EGFR . It also inhibits COX-2, thereby reducing inflammation and pain .

Biochemical Pathways

The inhibition of EGFR by this compound affects the downstream PI3K/AKT pathway . This pathway is crucial for cell survival and growth, and its inhibition can lead to cell cycle arrest and apoptosis .

Pharmacokinetics

In silico admet studies suggest that the compound has good drug-likeness properties .

Result of Action

The inhibition of EGFR and COX-2 by this compound leads to significant antiproliferative activity against various cancer cell lines . It can arrest the cell cycle at the G2/M phase and induce significant apoptotic effects . Additionally, it upregulates the level of caspase-3, a key enzyme involved in apoptosis .

Safety and Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

2-pyridin-3-ylpyrimidine-5-carbonitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6N4/c11-4-8-5-13-10(14-6-8)9-2-1-3-12-7-9/h1-3,5-7H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BRUQDTPKOZAXAU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CN=C1)C2=NC=C(C=N2)C#N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6N4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90857303 |

Source

|

| Record name | 2-(Pyridin-3-yl)pyrimidine-5-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90857303 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.18 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

101688-01-1 |

Source

|

| Record name | 2-(Pyridin-3-yl)pyrimidine-5-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90857303 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[1,1'-Biphenyl]-4-yltriethoxysilane](/img/structure/B599582.png)

![Ethyl 3-hydroxyfuro[3,2-b]pyridine-2-carboxylate](/img/structure/B599584.png)

![N-[(2,3-dimethoxyphenyl)methyl]-3,4-dimethoxy-benzeneethanamine hydrochloride](/img/structure/B599587.png)